molecular formula C9H19ClN2O B13620217 (2S)-2-amino-2-cyclohexyl-N-methylacetamidehydrochloride

(2S)-2-amino-2-cyclohexyl-N-methylacetamidehydrochloride

Cat. No.: B13620217
M. Wt: 206.71 g/mol
InChI Key: PKPVJDGTMVAKEC-QRPNPIFTSA-N
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Description

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a cyclohexyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and N-methylacetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-cyclohexylacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    (2S)-2-amino-2-cyclohexyl-N-ethylacetamide: Contains an ethyl group instead of a methyl group, potentially altering its properties.

    (2S)-2-amino-2-cyclohexyl-N-propylacetamide: The presence of a propyl group may influence its solubility and interaction with biological targets.

Uniqueness

(2S)-2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is unique due to its specific stereochemistry and the presence of both a cyclohexyl group and a methylacetamide moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

(2S)-2-amino-2-cyclohexyl-N-methylacetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-11-9(12)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H/t8-;/m0./s1

InChI Key

PKPVJDGTMVAKEC-QRPNPIFTSA-N

Isomeric SMILES

CNC(=O)[C@H](C1CCCCC1)N.Cl

Canonical SMILES

CNC(=O)C(C1CCCCC1)N.Cl

Origin of Product

United States

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